Elacestrant Elacestrant Elacestrant is a member of the class of tetralins that is 1,2,3,4-tetrahydronaphthalene which is substituted by hydroxy group at position 2 and by a 2-(ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl group at position 6R. It is a is an estrogen receptor degrader indicated for the treatment of postmenopausal women or adult men, with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy. It has a role as an antineoplastic agent, an estrogen receptor antagonist and an anti-estrogen. It is a monomethoxybenzene, a member of tetralins, a tertiary amino compound, a secondary amino compound, a substituted aniline and an organic hydroxy compound.
Elacestrant is a non-steroidal small molecule and an estrogen receptor (ER) antagonist. In January 2023, it was approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. It received a similar approval in the EU in September 2023. Elacestrant binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation. Other types of endocrine therapy, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), may lead to drug resistance over time; therefore, the use of a SERD represents a therapeutic approach for the treatment of endocrine-resistant breast cancers. Unlike [fulvestrant], another FDA-approved SERD, elacestrant is orally bioavailable.
Elacestrant is an Estrogen Receptor Antagonist. The mechanism of action of elacestrant is as an Estrogen Receptor Antagonist, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Elacestrant is an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, elacestrant acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.
Brand Name: Vulcanchem
CAS No.: 722533-56-4
VCID: VC0007327
InChI: InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1
SMILES: CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
Molecular Formula: C30H38N2O2
Molecular Weight: 458.6 g/mol

Elacestrant

CAS No.: 722533-56-4

Cat. No.: VC0007327

Molecular Formula: C30H38N2O2

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

Elacestrant - 722533-56-4

Specification

Description Elacestrant is a member of the class of tetralins that is 1,2,3,4-tetrahydronaphthalene which is substituted by hydroxy group at position 2 and by a 2-(ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl group at position 6R. It is a is an estrogen receptor degrader indicated for the treatment of postmenopausal women or adult men, with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy. It has a role as an antineoplastic agent, an estrogen receptor antagonist and an anti-estrogen. It is a monomethoxybenzene, a member of tetralins, a tertiary amino compound, a secondary amino compound, a substituted aniline and an organic hydroxy compound.
Elacestrant is a non-steroidal small molecule and an estrogen receptor (ER) antagonist. In January 2023, it was approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. It received a similar approval in the EU in September 2023. Elacestrant binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation. Other types of endocrine therapy, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), may lead to drug resistance over time; therefore, the use of a SERD represents a therapeutic approach for the treatment of endocrine-resistant breast cancers. Unlike [fulvestrant], another FDA-approved SERD, elacestrant is orally bioavailable.
Elacestrant is an Estrogen Receptor Antagonist. The mechanism of action of elacestrant is as an Estrogen Receptor Antagonist, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Elacestrant is an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, elacestrant acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.
CAS No. 722533-56-4
Molecular Formula C30H38N2O2
Molecular Weight 458.6 g/mol
IUPAC Name (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Standard InChI InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1
Standard InChI Key SIFNOOUKXBRGGB-AREMUKBSSA-N
Isomeric SMILES CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O
SMILES CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
Canonical SMILES CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

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